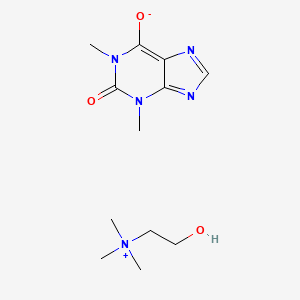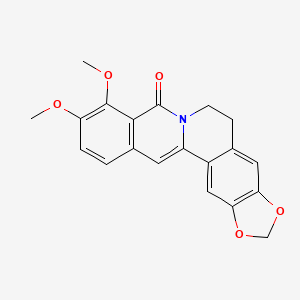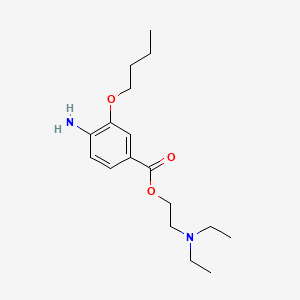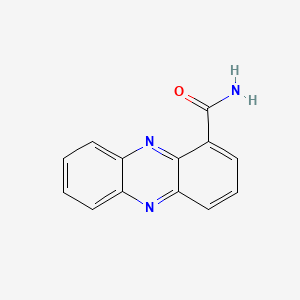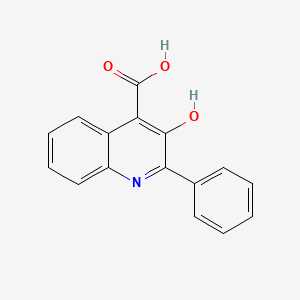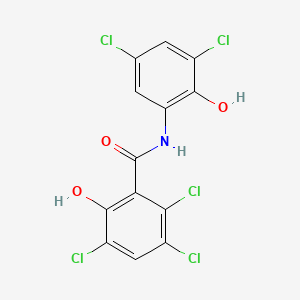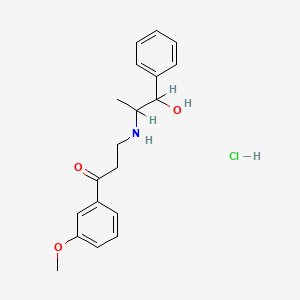
p32 抑制剂 M36
描述
p32 Inhibitor M36: is a small molecule inhibitor specifically designed to target the mitochondrial protein p32, which is overexpressed in various cancer types, including glioma and colon cancer . This compound has shown significant potential in inhibiting the growth of cancer cells by binding directly to p32 and disrupting its association with other molecules .
科学研究应用
p32 Inhibitor M36 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapeutic development. Some of the key applications include:
Cancer Research: p32 Inhibitor M36 has been shown to inhibit the growth of glioma and colon cancer cells by targeting the p32 protein, which is overexpressed in these cancers
Metabolic Studies: The compound’s ability to disrupt p32 function and alter cellular metabolism makes it useful for studying metabolic pathways in cancer cells.
Drug Development: p32 Inhibitor M36 serves as a lead compound for the development of new drugs targeting p32. .
作用机制
Target of Action
The primary target of the p32 Inhibitor M36 is the mitochondrial protein p32 . This protein is a validated therapeutic target of cancer and is overexpressed in various types of cancers including glioma . It plays a functional role in maintaining oxidative phosphorylation (OxPhos) .
Mode of Action
The p32 Inhibitor M36 binds directly to p32 and inhibits its association with LyP-1 . This interaction results in the inhibition of the growth of p32 overexpressing cells .
Biochemical Pathways
The inhibition of p32 by M36 affects the metabolic pathways in the cells. The loss of p32 switches metabolism from mitochondrial OxPhos to aerobic glycolysis . This shift in metabolism is a characteristic feature of cancer cells, known as the Warburg effect.
Result of Action
M36 effectively inhibits the growth of p32 overexpressing glioma cells . It also sensitizes these cells to glucose depletion . This suggests that M36 could potentially limit tumor growth and enhance the effectiveness of other treatments that induce metabolic stress in cancer cells.
Action Environment
The environment in which M36 acts can influence its efficacy and stability. For instance, M36 is much more potent under low glucose conditions This suggests that the metabolic state of the tumor microenvironment could influence the effectiveness of M36
生化分析
Biochemical Properties
M36 has been shown to interact directly with p32, a mitochondrial protein . This interaction inhibits the association of p32 with LyP-1, a tumor-homing peptide . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .
Cellular Effects
The cellular effects of M36 are significant, particularly in the context of cancer cells. M36 has been shown to effectively inhibit the growth of p32 overexpressing glioma cells . Additionally, it has been observed to sensitize these cells to glucose depletion . In colon cancer cells, M36 has been shown to decrease the viability rate, clonogenic capacity, and proliferation rate in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of M36 involves direct binding to p32, inhibiting its association with LyP-1 . This results in the inhibition of p32’s function, which includes maintaining oxidative phosphorylation (OxPhos) . The inhibition of p32 by M36 has been observed to be selective for cells overexpressing p32 .
Temporal Effects in Laboratory Settings
While specific temporal effects of M36 in laboratory settings are not extensively documented, it has been observed that M36 effectively inhibits the growth of p32 overexpressing glioma cells and sensitizes these cells to glucose depletion .
Dosage Effects in Animal Models
Specific dosage effects of M36 in animal models are not extensively documented. In Drosophila models, genetic knockdown and pharmacological treatment using M36 restored dopaminergic neuron numbers and improved mitochondrial morphology .
Metabolic Pathways
The metabolic pathways involving M36 are not extensively documented. P32, the target of M36, plays a functional role in maintaining OxPhos . Inhibition of p32 by M36 could potentially impact this metabolic pathway.
Transport and Distribution
The transport and distribution of M36 within cells and tissues are not extensively documented. It is known that M36 can bind directly to p32, which is predominantly localized to the mitochondria .
Subcellular Localization
The subcellular localization of M36 is not extensively documented. Its target, p32, is predominantly localized to the mitochondria . Therefore, it can be inferred that M36 may also localize to the mitochondria due to its direct binding to p32 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p32 Inhibitor M36 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of amide bonds and the incorporation of specific functional groups to enhance its binding affinity to p32 .
Industrial Production Methods: Industrial production of p32 Inhibitor M36 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced organic synthesis techniques, purification methods such as chromatography, and stringent quality control measures to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: p32 Inhibitor M36 primarily undergoes binding interactions with the p32 protein rather than traditional chemical reactions like oxidation or reduction. The compound’s efficacy is based on its ability to form stable complexes with p32, thereby inhibiting its function .
Common Reagents and Conditions: The synthesis of p32 Inhibitor M36 involves reagents such as amines, carboxylic acids, and coupling agents that facilitate the formation of amide bonds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of p32 Inhibitor M36 is the inhibitor itself, which is characterized by its high binding affinity to the p32 protein. The compound is purified to remove any by-products or impurities that may have formed during the synthesis .
相似化合物的比较
Monoclonal Antibodies: Monoclonal antibodies targeting p32 have been developed, but they do not specifically target mitochondrial-localized p32 and have limited ability to cross the blood-brain barrier.
LyP-1 Tumor-Homing Peptide: This peptide binds to p32 but lacks the specificity and potency of small molecule inhibitors like M36.
Uniqueness of p32 Inhibitor M36: p32 Inhibitor M36 is unique in its ability to specifically target mitochondrial-localized p32 and inhibit its function with high affinity. Unlike monoclonal antibodies and peptides, M36 can effectively penetrate the blood-brain barrier and inhibit p32 in glioma cells . This makes it a highly valuable compound for cancer research and therapeutic development.
属性
IUPAC Name |
1-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[3-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c32-22(30-18-6-1-4-16(14-18)20-24-10-11-25-20)28-8-3-9-29-23(33)31-19-7-2-5-17(15-19)21-26-12-13-27-21/h1-2,4-7,14-15H,3,8-13H2,(H,24,25)(H,26,27)(H2,28,30,32)(H2,29,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOXYBNULCICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NCCCNC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


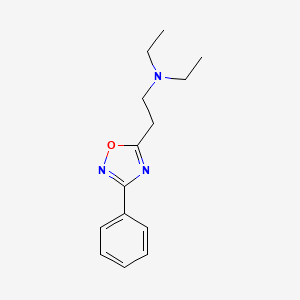
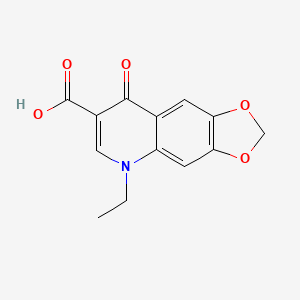

![3-[(1-methyl-3-indolyl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B1678070.png)
